4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a fluorine atom, a phenylpiperazine moiety, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play crucial roles in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache and buche, the compound could potentially affect cholinergic neurotransmission . This could have downstream effects on cognitive function and memory, as acetylcholine plays a key role in these processes .
Result of Action
By inhibiting ache and buche, the compound could potentially enhance cholinergic neurotransmission, which could have effects on cognitive function and memory .
Biochemical Analysis
Biochemical Properties
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a highly potent selective 5-HT 1A receptor full agonist . It possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known to have anxiolytic effects following central administration in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-HT 1A receptor. It is a full agonist of this receptor, meaning it can bind to the receptor and activate it to produce a biological response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-aminoethyl)-4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide: A structurally similar compound with a pyridine ring instead of a benzene ring.
Uniqueness
4-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom enhances its metabolic stability and binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-6-8-18(9-7-16)25(23,24)20-10-11-21-12-14-22(15-13-21)17-4-2-1-3-5-17/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAOLICTQHAEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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